molecular formula C8H8FNO2 B12521737 3-Fluoro-2-hydroxy-N-methylbenzamide CAS No. 705949-55-9

3-Fluoro-2-hydroxy-N-methylbenzamide

Cat. No.: B12521737
CAS No.: 705949-55-9
M. Wt: 169.15 g/mol
InChI Key: AKEBREZDPBRQKP-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C8H8FNO2 and a molecular mass of 169.15 g/mol This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-hydroxy-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as 2-hydroxy-N-methylbenzamide, using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base such as potassium carbonate, and is carried out in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of fluorinating agents and reaction conditions may be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: 3-Fluoro-2-oxo-N-methylbenzamide.

    Reduction: 3-Fluoro-2-hydroxy-N-methylbenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Fluoro-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. For example, the compound may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N-methylbenzamide: Similar structure but lacks the hydroxyl group.

    3-Fluoro-2-methylbenzoic acid: Contains a carboxylic acid group instead of the amide group.

    3-Fluoro-2-hydroxybenzamide: Similar structure but lacks the methyl group.

Uniqueness

3-Fluoro-2-hydroxy-N-methylbenzamide is unique due to the combination of its fluorine, hydroxyl, and methyl substituents on the benzamide core. This unique structure imparts distinct physical and chemical properties, such as increased lipophilicity and enhanced metabolic stability, making it valuable in various scientific and industrial applications .

Properties

CAS No.

705949-55-9

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

3-fluoro-2-hydroxy-N-methylbenzamide

InChI

InChI=1S/C8H8FNO2/c1-10-8(12)5-3-2-4-6(9)7(5)11/h2-4,11H,1H3,(H,10,12)

InChI Key

AKEBREZDPBRQKP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)F)O

Origin of Product

United States

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